3-[4-ethoxy-6-(ethylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
Overview
Description
“3-[4-ethoxy-6-(ethylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one” is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[4-ethoxy-6-(ethylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one” typically involves multi-step organic reactions. The starting materials often include ethoxy-substituted triazines and diazatricyclo compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a lead compound for drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Further research is needed to explore its therapeutic potential.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of “3-[4-ethoxy-6-(ethylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine: A triazine derivative with similar structural features.
4,6-Diamino-2-ethoxy-1,3,5-triazine:
Uniqueness
The uniqueness of “3-[4-ethoxy-6-(ethylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one” lies in its complex structure, which combines triazine and diazatricyclo moieties. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
11-[4-ethoxy-6-(ethylamino)-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-3-19-16-20-17(22-18(21-16)26-4-2)23-9-12-8-13(11-23)14-6-5-7-15(25)24(14)10-12/h5-7,12-13H,3-4,8-11H2,1-2H3,(H,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZAEPVAICGQHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OCC)N2CC3CC(C2)C4=CC=CC(=O)N4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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